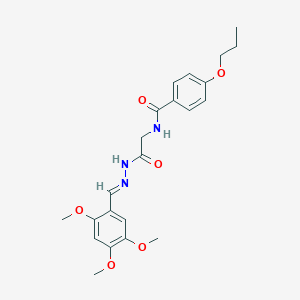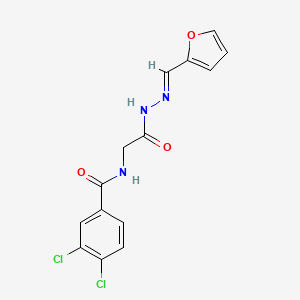
N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)-4-propoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzamide core with a propoxy group and a hydrazino linkage to a trimethoxybenzylidene moiety, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)-4-propoxybenzamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Coupling with Benzamide Derivative: The hydrazone intermediate is then coupled with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)-4-propoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide
- 2-Iodo-N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide
Uniqueness
N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)-4-propoxybenzamide is unique due to its specific substitution pattern and the presence of the propoxy group, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
769149-68-0 |
|---|---|
Molekularformel |
C22H27N3O6 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C22H27N3O6/c1-5-10-31-17-8-6-15(7-9-17)22(27)23-14-21(26)25-24-13-16-11-19(29-3)20(30-4)12-18(16)28-2/h6-9,11-13H,5,10,14H2,1-4H3,(H,23,27)(H,25,26)/b24-13+ |
InChI-Schlüssel |
MDZJSLBJYAKYDR-ZMOGYAJESA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](phenyl)methanone](/img/structure/B12016238.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B12016253.png)
![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016255.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12016267.png)
![N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016272.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B12016281.png)
![(5Z)-3-Dodecyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016288.png)
![4-hydroxy-3-methoxy-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12016293.png)



![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016315.png)
